

# Application Notes and Protocols for SR10067 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## Introduction

**SR10067** is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes, most notably Bmal1 (also known as Arntl).[2][3] By activating REV-ERB, **SR10067** provides a powerful tool to pharmacologically modulate the circadian rhythm and study its impact on various physiological processes, including metabolism, inflammation, and sleep architecture.[4][5][6] These application notes provide detailed protocols for the in vivo use of **SR10067** in mouse models, along with key quantitative data and a depiction of the underlying signaling pathway.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for **SR10067**.

Table 1: In Vitro Activity of SR10067

Parameter	Value	Species	Reference
IC50 (REV-ERBα)	170 nM	Not Specified	[1]
IC50 (REV-ERBβ)	160 nM	Not Specified	[1]



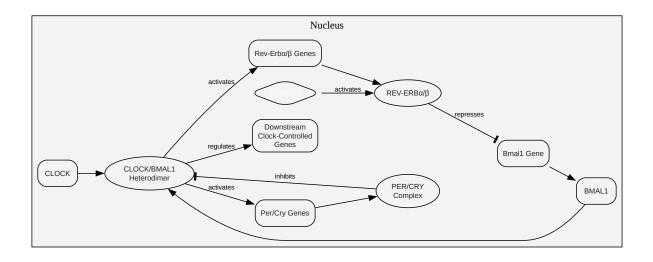
Table 2: In Vivo Administration and Dosing of SR10067 in Mice

Parameter	Value	Details	Reference
Route of Administration	Intraperitoneal (i.p.)	[1][3][4]	
Standard Dosage	30 mg/kg	[1][3][4]	
Vehicle	10% DMSO in corn oil	[1]	

## **Signaling Pathway**

**SR10067** acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. In the canonical circadian clock feedback loop, the CLOCK/BMAL1 heterodimer promotes the transcription of Per and Cry genes. The PER/CRY protein complex, in turn, inhibits the activity of CLOCK/BMAL1. REV-ERBα/β adds another layer to this regulation by directly repressing the transcription of Bmal1. By activating REV-ERB, **SR10067** enhances this repression, leading to a decrease in Bmal1 expression and subsequent alterations in the circadian rhythm and downstream physiological processes.





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Caption: **SR10067** signaling pathway in the context of the circadian clock.

# **Experimental Protocols**Preparation of SR10067 for In Vivo Administration

#### Materials:

- SR10067 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- · Corn oil, sterile
- Sterile 1.5 mL microcentrifuge tubes
- Sterile pipette tips



- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required amount of SR10067: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of SR10067 needed.
- Prepare the vehicle solution: Prepare a 10% DMSO in corn oil solution. For example, to make 1 mL of vehicle, add 100 μL of sterile DMSO to 900 μL of sterile corn oil.
- Dissolve **SR10067** in DMSO: Weigh the calculated amount of **SR10067** and place it in a sterile 1.5 mL microcentrifuge tube. Add the required volume of DMSO to achieve a 10x stock solution (relative to the final concentration in the vehicle). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
- Prepare the final dosing solution: Add the appropriate volume of the **SR10067**/DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL solution (for a 10 mL/kg injection volume at 30 mg/kg), add 100  $\mu$ L of a 30 mg/mL **SR10067** in DMSO stock to 900  $\mu$ L of corn oil.
- Vortex the final solution: Vortex the final dosing solution vigorously to ensure a homogenous suspension. Prepare the solution fresh on the day of injection.

### In Vivo Administration of SR10067 to Mice

#### Materials:

- 8-12 week old mice (e.g., C57BL/6J)
- Prepared SR10067 dosing solution
- Sterile 1 mL syringes with 27-30 gauge needles
- Animal scale



70% ethanol

#### Procedure:

- Animal Acclimatization: House the mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.
- Handling: Handle the mice gently to minimize stress.
- Weigh the mouse: Immediately before injection, weigh each mouse to accurately calculate the injection volume.
- Calculate Injection Volume: Based on the mouse's weight and the concentration of the SR10067 solution, calculate the required injection volume. A common injection volume is 10 mL/kg.
- Intraperitoneal (i.p.) Injection:
  - Restrain the mouse securely.
  - Wipe the lower abdominal area with 70% ethanol.
  - Insert the needle into the peritoneal cavity at a shallow angle (approximately 15-20 degrees) in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
  - Inject the calculated volume of the SR10067 solution slowly and smoothly.
  - Withdraw the needle and return the mouse to its cage.
- Control Group: Administer the vehicle solution (10% DMSO in corn oil) to the control group of mice using the same procedure.
- Post-injection Monitoring: Monitor the mice for any adverse reactions following the injection.

## **Post-Administration Monitoring and Tissue Collection**



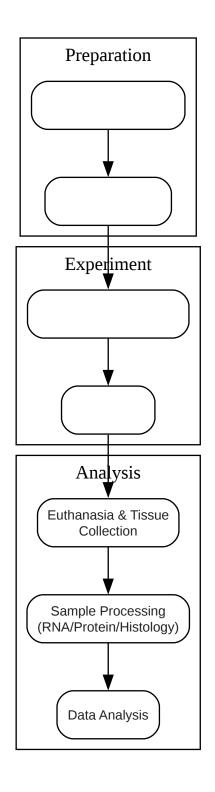
#### Procedure:

- Behavioral Monitoring: Observe the mice for changes in locomotor activity, feeding behavior, and any signs of distress at regular intervals post-injection.
- Tissue Collection: At the desired time points post-injection, euthanize the mice using a humane, institutionally approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Blood Collection: If plasma analysis is required, collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma and store it at -80°C.
- Tissue Dissection: Promptly dissect the tissues of interest (e.g., liver, hypothalamus, muscle, adipose tissue).
- · Sample Processing:
  - For gene expression analysis (qRT-PCR), snap-freeze the tissues in liquid nitrogen and store at -80°C.
  - For protein analysis (Western blot), homogenize the tissues in appropriate lysis buffer containing protease and phosphatase inhibitors, then store at -80°C.
  - For histological analysis, fix the tissues in 4% paraformaldehyde.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for an in vivo mouse study using **SR10067**.





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Caption: General experimental workflow for **SR10067** in vivo mouse studies.



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